dimethylsilane CAS No. 87681-18-3](/img/structure/B14390258.png)
[3,3-Dimethyl-1-(trimethylsilyl)butyl](fluoro)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-(trimethylsilyl)butyldimethylsilane: is an organosilicon compound that features both silicon and fluorine atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(trimethylsilyl)butyldimethylsilane typically involves the reaction of 3,3-dimethyl-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the fluorine or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted organosilicon compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the introduction of trimethylsilyl and fluoro groups into organic molecules.
- Acts as a precursor for the synthesis of more complex organosilicon compounds.
Biology:
- Investigated for its potential use in the development of silicon-based biomolecules and drugs.
Medicine:
- Potential applications in drug delivery systems due to its unique chemical properties.
Industry:
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-(trimethylsilyl)butyldimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silicon and fluorine atoms in the compound can participate in bond formation and cleavage, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
- 3,3-Dimethyl-1-trimethylsilyl-1-butyne
- 3,3-Dimethyl-1-butene
- 1-Butyne, 3,3-dimethyl-1-trimethylsilyl
Comparison:
- Uniqueness: 3,3-Dimethyl-1-(trimethylsilyl)butyldimethylsilane is unique due to the presence of both trimethylsilyl and fluoro groups, which impart distinct chemical properties compared to similar compounds.
- Reactivity: The compound exhibits different reactivity patterns due to the influence of the fluorine atom, which can affect the electronic properties of the molecule .
Propriétés
Numéro CAS |
87681-18-3 |
|---|---|
Formule moléculaire |
C11H27FSi2 |
Poids moléculaire |
234.50 g/mol |
Nom IUPAC |
(3,3-dimethyl-1-trimethylsilylbutyl)-fluoro-dimethylsilane |
InChI |
InChI=1S/C11H27FSi2/c1-11(2,3)9-10(13(4,5)6)14(7,8)12/h10H,9H2,1-8H3 |
Clé InChI |
MCGNVYMOVDWDFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC([Si](C)(C)C)[Si](C)(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


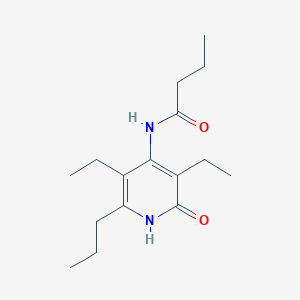
![1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14390201.png)

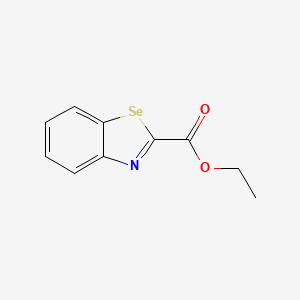
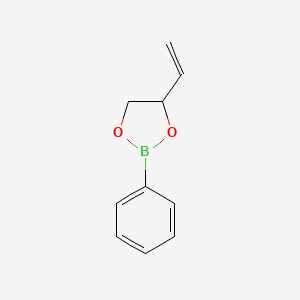

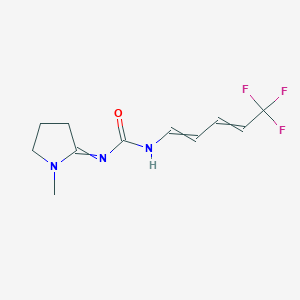
![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)

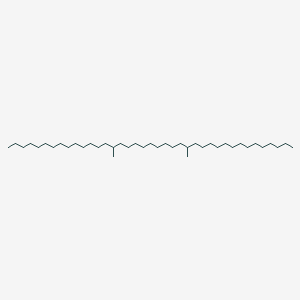
![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)


![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)
